Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate
Description
tert-Butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate (CAS: 167255-48-3) is a chiral carbamate derivative featuring a cyclopropane core substituted with a hydroxymethyl group and a tert-butoxycarbonyl (Boc)-protected amine. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol, and it is typically synthesized with ≥97% purity . The compound’s stereochemistry [(1S,2S)] and functional groups make it a valuable intermediate in medicinal chemistry, particularly for drug discovery targeting central nervous system (CNS) disorders, antimicrobial agents, and enzyme inhibitors. The hydroxymethyl group enhances solubility and hydrogen-bonding capacity, while the Boc group provides stability during synthetic modifications .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
tert-butyl N-[[(1S,2S)-2-(hydroxymethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-5-7-4-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 |
InChI Key |
KXNPTSIIVCAMOC-HTQZYQBOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H]1CO |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate typically involves the reaction of a cyclopropylmethylamine derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted carbamates, depending on the specific reaction pathway and conditions employed.
Scientific Research Applications
Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol. It features a tert-butyl group attached to a carbamate functional group, which is further linked to a cyclopropyl moiety containing a hydroxymethyl substituent. The compound's unique structure allows for diverse chemical interactions and biological activities, making it interesting in both synthetic chemistry and pharmacology.
Chemical Properties and Structure
The compound this compound has a specific arrangement of functional groups that contribute to its chemical behavior.
Key structural features:
- Tert-butyl group: Provides steric bulk and influences the compound's solubility and stability.
- Carbamate functional group: Allows for protection of the amine functionality and can be cleaved under certain conditions.
- Cyclopropyl moiety: Confers unique reactivity due to ring strain and the stereochemistry of substituents.
- Hydroxymethyl substituent: Introduces a reactive alcohol group that can be modified or used for further functionalization.
Applications in Scientific Research
This compound is used in synthetic chemistry and pharmacology. Studies suggest it can act as an inhibitor or modulator within certain biochemical pathways due to its structural features that enable it to engage with enzymes or receptors, potentially influencing metabolic processes. Common reagents used with the compound include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Mechanism of Action
The mechanism of action of tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can be hydrolyzed by enzymes such as esterases, releasing the active amine. This process can modulate biological pathways by interacting with receptors or enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Hydroxymethyl Group : The target compound’s hydroxymethyl group (vs. aryl or heteroaryl groups in analogues) improves aqueous solubility and enables hydrogen bonding, critical for CNS drug candidates .
- Aromatic/Electron-Withdrawing Groups : Bromothiophene (in ) and chlorophenyl (in ) substituents enhance π-π stacking and electron-deficient interactions, favoring enzyme inhibition (e.g., kinase or protease targets).
Stereochemistry :
- The (1S,2S) configuration in the target compound contrasts with the (1S,2R) diastereomer in , leading to divergent biological activities. For example, (1S,2R)-25 showed higher selectivity in antidepressant assays .
Synthetic Methods: Boc protection is a common strategy, but cyclopropane formation varies: Mitsunobu reactions (for aryl derivatives ), Suzuki couplings (for heteroaryl groups ), or stereoselective hydroxylation (for complex scaffolds ).
Key Insights:
- Receptor Specificity : The target compound’s lack of bulky aromatic groups may reduce off-target effects compared to 5-HT2C agonists (e.g., 15b ).
- Enzyme Inhibition : Bromothiophene and chlorophenyl derivatives exhibit stronger enzyme inhibition due to electrophilic substituents, unlike the hydroxymethyl group’s polar interactions .
Physicochemical and Analytical Data
Table 3: Physicochemical Properties
- Stability : The Boc group in the target compound enhances stability during storage and synthesis compared to light-sensitive bromothiophene derivatives .
Biological Activity
Tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate is a compound of significant interest in the fields of synthetic chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, interaction with biological systems, and comparative analysis with related compounds.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₇NO₃
- Molecular Weight : 187.24 g/mol
- CAS Number : 1262755-28-1
The compound consists of a tert-butyl group linked to a carbamate functional group, which is further connected to a cyclopropyl moiety containing a hydroxymethyl substituent. This unique structure allows for various chemical interactions that are crucial for its biological activity .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Direct Carbamation : Reaction of tert-butyl isocyanate with (1S,2S)-2-(hydroxymethyl)cyclopropylmethanol.
- Protective Group Strategy : Use of protecting groups to facilitate selective reactions leading to the formation of the carbamate.
- Oxidation and Reduction Steps : Utilizing reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction in synthetic pathways.
Biological Activity
Research indicates that this compound exhibits notable biological activity, particularly in the realm of insecticidal applications:
- Insecticidal Potential : The compound has been explored as a precursor for the synthesis of spirocyclopropanated analogs of established insecticides such as Thiacloprid and Imidacloprid. These analogs are recognized for their effectiveness against various pests, suggesting that the compound may share similar bioactivity .
- Biochemical Interactions : Studies suggest that this compound may act as an inhibitor or modulator within specific biochemical pathways. Its structural features enable engagement with enzymes or receptors, potentially influencing metabolic processes .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique features and potential applications of this compound against similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-{[1-(aminomethyl)cyclopropyl]methyl}carbamate | C₁₀H₂₀N₂O₂ | Contains an amino group affecting reactivity |
| Tert-butyl (1-(hydroxymethyl)cyclopropyl)carbamate | C₁₀H₁₉NO₃ | Similar structure but lacks methyl substitution on carbamate nitrogen |
| N-Boc-1-Aminocyclopropane methanol | C₉H₁₇NO₃ | Features a Boc protecting group; useful in synthetic applications |
The distinct combination of functional groups in this compound facilitates diverse chemical interactions compared to other compounds .
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that the compound can influence cell viability in astrocytes exposed to amyloid beta (Aβ). In one study, treatment with this compound showed an improvement in cell viability under Aβ-induced toxicity conditions, indicating potential neuroprotective properties .
- Mechanism of Action : The compound's ability to modulate oxidative stress markers suggests it may exert protective effects against neurodegenerative conditions. Further studies are needed to elucidate its precise mechanisms of action and therapeutic potential .
Q & A
Q. What are the optimal reaction conditions for synthesizing tert-butyl (((1S,2S)-2-(hydroxymethyl)cyclopropyl)methyl)carbamate, and how do variations in solvent or temperature affect yield?
The synthesis typically involves coupling cyclopropane derivatives with tert-butyl carbamate precursors. For example, in analogous syntheses (e.g., tert-butyl carbamate derivatives), reactions are performed in anhydrous THF or ethanol with bases like triethylamine to facilitate carbamate bond formation . Elevated temperatures (40–60°C) improve reaction rates but may require reflux conditions. Lower yields (<50%) are observed in polar aprotic solvents (e.g., DMF) due to side reactions, while ethanol or THF often achieves >70% yield after purification .
Q. What purification methods are recommended for isolating this compound, given its sensitivity to hydrolysis?
Column chromatography using silica gel (hexane/ethyl acetate gradients) is standard for isolating tert-butyl carbamates. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is advised for enantiomerically pure samples due to the compound’s polar hydroxymethyl group . Flash distillation under reduced pressure (<0.1 mmHg) is avoided due to thermal instability, as cyclopropane rings may decompose above 150°C .
Q. How do NMR (¹H/¹³C) and mass spectrometry (MS) data confirm the structure and stereochemistry of this compound?
Key NMR features include:
- Cyclopropane protons : Two doublets of doublets (δ 0.8–1.2 ppm, J = 4–6 Hz) .
- Hydroxymethyl group : A triplet (δ 3.4–3.7 ppm) coupled to cyclopropane protons.
- tert-butyl group : Singlet at δ 1.4 ppm .
MS/ESI typically shows [M+Na]+ at m/z 256.1 (calculated for C₁₀H₁₇NO₃Na). Enantiomeric purity is confirmed via chiral HPLC (e.g., Chiralpak AD-H column) .
Advanced Research Questions
Q. How does the stereochemistry of the cyclopropane ring ((1S,2S) vs. (1R,2R)) influence the compound’s reactivity in nucleophilic substitutions or catalytic hydrogenation?
The (1S,2S) configuration directs steric hindrance, favoring axial attack in SN2 reactions. For example, hydrogenation of analogous cyclopropane derivatives with Crabtree’s catalyst ([Ir]-I) retains stereochemistry (>96:4 dr) due to restricted access to the trans-facial transition state . Computational studies (DFT) predict higher activation energy (~3 kcal/mol) for (1R,2R) isomers in ring-opening reactions .
Q. What strategies mitigate racemization during functionalization of the hydroxymethyl group (e.g., esterification or oxidation)?
Racemization is minimized by:
- Low-temperature reactions (<0°C) with mild oxidizing agents (e.g., TEMPO/NaClO for hydroxymethyl → aldehyde conversion) .
- Protecting groups : Trityl or silyl ethers stabilize the hydroxymethyl group during esterification (e.g., with Boc-anhydride) .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) enable stereoretentive acylations .
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s interactions with biological targets, such as enzyme active sites?
Molecular docking (AutoDock Vina) of tert-butyl carbamate derivatives into serine hydrolases reveals:
- Hydrogen bonding : Between the carbamate carbonyl and catalytic serine (binding energy: −8.2 kcal/mol) .
- Cyclopropane positioning : The (1S,2S) conformation aligns the hydroxymethyl group for H-bonding with histidine residues, enhancing inhibitory activity (IC₅₀: 120 nM vs. 450 nM for (1R,2R)) .
Q. What are the key impurities or byproducts formed during large-scale synthesis, and how are they characterized?
Common impurities include:
- Ring-opened products : From acid-catalyzed cyclopropane cleavage (e.g., allylic alcohols, detected via GC-MS) .
- Diastereomeric carbamates : Formed via epimerization during Boc protection (resolved by chiral HPLC) .
- Oligomers : From hydroxymethyl group condensation (MALDI-TOF shows peaks at m/z 512.3 [dimer]) .
Experimental Design and Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature conditions?
- pH stability : Incubate solutions (1 mg/mL) in buffers (pH 2–10) at 25°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. Hydrolysis peaks (e.g., free amine at tR 3.2 min) indicate carbamate cleavage .
- Thermal stability : TGA/DSC analysis (5°C/min) shows decomposition onset at 180°C, correlating with cyclopropane ring opening .
Q. How to resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
Conflicting solubility reports (e.g., 22 mg/mL in DMSO vs. 5 mg/mL in ethanol) arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
